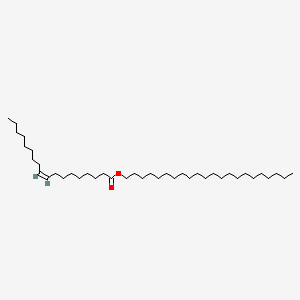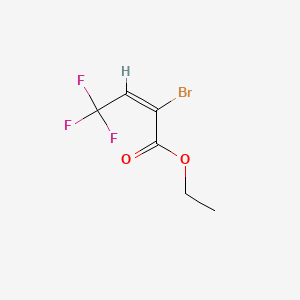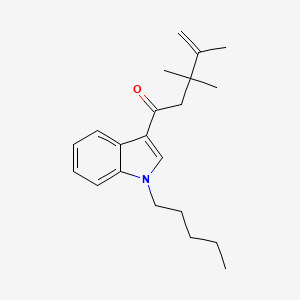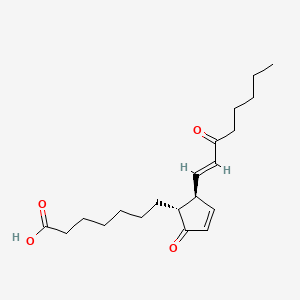
28-Demethyl-beta-amyrone
Overview
Description
28-Demethyl-beta-amyrone is a triterpenoid compound derived from natural sources. It is known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in recent years due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 28-Demethyl-beta-amyrone typically involves the cyclization of squalene or its derivatives. The process includes several steps such as oxidation, cyclization, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are capable of producing the compound through fermentation processes, which are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 28-Demethyl-beta-amyrone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted triterpenoids.
Scientific Research Applications
28-Demethyl-beta-amyrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex triterpenoids.
Biology: Studies have shown its potential as an inhibitor of certain enzymes and proteins.
Medicine: It exhibits antiviral, antibacterial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of 28-Demethyl-beta-amyrone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to therapeutic effects such as reduced inflammation or inhibited viral replication .
Comparison with Similar Compounds
Beta-amyrin: Another triterpenoid with similar biological activities.
Stigmasterol: A plant sterol with anti-inflammatory properties.
24-Noroleana-3,12-diene: A triterpenoid with potential antiviral activity
Uniqueness: 28-Demethyl-beta-amyrone stands out due to its specific molecular structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3/t19-,20-,22+,23-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKXTWZLGUEVGX-DICJWPJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@H]5[C@H]4CC(CC5)(C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
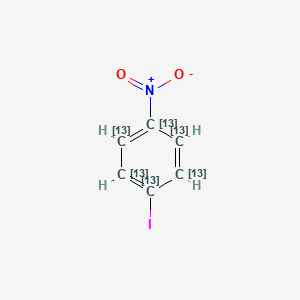
![3,6-Dioxatricyclo[3.3.1.02,4]nonan-7-one, (1-alpha-,2-bta-,4-bta-,5-alpha-)- (9CI)](/img/new.no-structure.jpg)
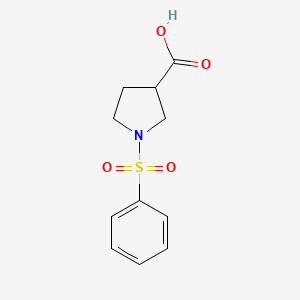
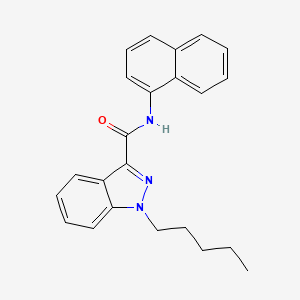
![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)

